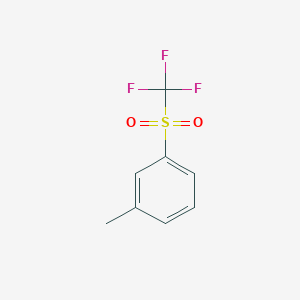
1-Methyl-3-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H7F3O2S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, which also contains a methyl group
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethylsulfonyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although the specific conditions and reagents required may vary.
Substitution: The trifluoromethylsulfonyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, methyl trifluoromethanesulfonate is a related compound that can undergo hydrolysis to form triflic acid and methanol .
Scientific Research Applications
1-Methyl-3-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethylsulfonyl group can impart desirable properties to the resulting compounds.
Industry: It is used in the production of materials with specific properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism by which 1-Methyl-3-(trifluoromethylsulfonyl)benzene exerts its effects involves the interaction of its trifluoromethylsulfonyl group with various molecular targets. This group can participate in a range of chemical reactions, influencing the behavior of the compound in different environments. The specific pathways and targets involved depend on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethylsulfonyl)benzene can be compared to other compounds with similar structures and functional groups:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethylsulfonyl group attached to a benzene ring, but with a different substitution pattern.
Methyl trifluoromethanesulfonate: This compound is closely related and is used as a powerful methylating agent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methyl and a trifluoromethylsulfonyl group on the benzene ring, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-6-3-2-4-7(5-6)14(12,13)8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDXSKWKKPIBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














